1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple stepsThe dioxaborolane moiety is then attached through a borylation reaction, often using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a probe in biological systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets through its boron-containing moiety. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and biological research .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of the pyrrolidine ring.
1-tert-butyl 4-ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1,4-dicarboxylate: Another compound with a similar dioxaborolane moiety but different ring structure.
Uniqueness
1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H32BNO6 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3/t12-,13-/m1/s1 |
InChI Key |
GXXAAMRYTKCWND-CHWSQXEVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CN(C[C@H]2C(=O)OCC)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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